molecular formula C8H3BrClF2N B2639044 3-Bromo-5-chloro-2,6-difluorophenylacetonitrile CAS No. 2514730-16-4

3-Bromo-5-chloro-2,6-difluorophenylacetonitrile

Cat. No.: B2639044
CAS No.: 2514730-16-4
M. Wt: 266.47
InChI Key: QNLXEXUHOPJMIH-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2,6-difluorophenylacetonitrile is a halogenated aromatic nitrile compound characterized by a bromine atom at position 3, a chlorine atom at position 5, and fluorine atoms at positions 2 and 6 on the benzene ring, with an acetonitrile functional group. This structure imparts unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Key inferred properties based on structural analysis:

  • Molecular Formula: C₈H₃BrClF₂N
  • Molecular Weight: ~268.4 g/mol (higher than analogs due to Cl substitution)
  • Polarity: Moderate, influenced by the electron-withdrawing nitrile group and halogens.
  • Reactivity: Likely susceptible to nucleophilic aromatic substitution (SNAr) at halogenated positions.

Properties

IUPAC Name

2-(3-bromo-5-chloro-2,6-difluorophenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF2N/c9-5-3-6(10)8(12)4(1-2-13)7(5)11/h3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLXEXUHOPJMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)CC#N)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Bromo-5-chloro-2,6-difluorophenylacetonitrile typically involves halogenation reactions. One common method includes the bromination and chlorination of 2,6-difluorophenylacetonitrile. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation . Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Bromo-5-chloro-2,6-difluorophenylacetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong bases or acids for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-5-chloro-2,6-difluorophenylacetonitrile is valuable in scientific research for several reasons:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2,6-difluorophenylacetonitrile involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Halogen Substituents logP (Predicted) Solubility (ESOL) CYP Inhibition Profile
3-Bromo-5-chloro-2,6-difluorophenylacetonitrile N/A C₈H₃BrClF₂N ~268.4 Br, Cl, F (×2) ~2.9* Moderate (inferred) Likely CYP2C19/3A4 inhibition
5-Bromo-2,3-difluorobenzonitrile 1016135-48-7 C₇H₂BrF₂N 218.03 Br, F (×2) 2.77 (XLOGP3) -3.44 (Poor) CYP2C19/3A4 inhibitor
5-Bromo-2-fluorobenzonitrile 1016135-47-6 C₇H₃BrFN 200.01 Br, F 2.31 (XLOGP3) -3.05 (Poor) Moderate CYP inhibition
5-Bromo-2,4-difluorobenzonitrile 1016135-49-8 C₇H₂BrF₂N 218.03 Br, F (×2) 2.94 (XLOGP3) -3.44 (Poor) High CYP2C19 activity

*Predicted logP accounts for increased lipophilicity from Cl substitution.

Key Observations:

Substituent Impact :

  • The chlorine atom in the target compound increases molecular weight and lipophilicity (higher logP vs. bromo-difluoro analogs).
  • Fluorine positioning (2,6 vs. 2,3 or 2,4 in analogs) alters steric hindrance and electronic distribution, affecting reactivity in SNAr reactions .

Solubility: All analogs exhibit poor aqueous solubility (ESOL scores < -3), attributed to halogenation and aromatic nitrile groups.

Metabolic Interactions :

  • Bromo-fluoro benzonitriles show CYP2C19 and CYP3A4 inhibition . The target compound’s additional chlorine may enhance binding to CYP enzymes due to increased electron-withdrawing effects.

Research Findings and Implications

Bioactivity Predictions

  • Lipinski’s Rule: The target compound likely complies (molecular weight <500, hydrogen bond donors <5) but may have reduced bioavailability due to high halogen content.

Biological Activity

Overview

3-Bromo-5-chloro-2,6-difluorophenylacetonitrile (C8H3BrClF2N) is an organic compound notable for its unique halogenated structure, which imparts significant biological activity. This compound is primarily utilized in medicinal chemistry and organic synthesis due to its ability to interact with various biological targets. Understanding its biological activity is crucial for developing therapeutic agents and investigating its potential applications in treating diseases.

PropertyValue
Molecular FormulaC8H3BrClF2N
Molecular Weight237.47 g/mol
Physical StateSolid at room temperature
SolubilitySoluble in organic solvents

The biological activity of 3-Bromo-5-chloro-2,6-difluorophenylacetonitrile is attributed to its halogen atoms, which facilitate strong interactions with biological molecules. These interactions can modulate enzyme activities and influence signaling pathways related to cell growth and apoptosis. The specific molecular targets include:

  • Enzymes : The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways.
  • Receptors : It can bind to receptors, altering their activity and potentially leading to downstream effects on cellular functions.

Antimicrobial Activity

Research indicates that 3-Bromo-5-chloro-2,6-difluorophenylacetonitrile exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against:

  • Bacteria : Significant inhibition of growth was observed against Staphylococcus aureus and Escherichia coli.
  • Fungi : The compound also showed antifungal activity, providing a potential avenue for developing antifungal agents.

Antiviral Activity

The compound has been evaluated for antiviral properties, particularly against viruses such as influenza A and respiratory syncytial virus (RSV). The mechanism involves interference with viral replication processes, making it a candidate for further antiviral drug development.

Case Studies

  • Antimicrobial Efficacy : A study assessed the efficacy of 3-Bromo-5-chloro-2,6-difluorophenylacetonitrile against Bacillus subtilis and Xanthomonas campestris. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in agricultural settings to combat bacterial infections.
  • Antiviral Research : Another study focused on the compound's effect on influenza virus replication in cell cultures. The findings revealed a significant reduction in viral load, highlighting its potential as an antiviral agent.

Comparative Analysis with Similar Compounds

The biological activity of 3-Bromo-5-chloro-2,6-difluorophenylacetonitrile can be contrasted with other halogenated compounds:

CompoundKey FeaturesBiological Activity
1-Bromo-3-chloro-5-fluorobenzeneHalogenated aromatic compoundModerate antimicrobial properties
2-Bromo-5-chlorobenzotrifluorideSimilar halogenation patternLimited biological activity

The unique combination of bromine, chlorine, and fluorine in 3-Bromo-5-chloro-2,6-difluorophenylacetonitrile enhances its reactivity and interaction profiles compared to these similar compounds.

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